4-(1-Methylindolin-5-yl)butan-2-ol
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Overview
Description
4-(1-Methylindolin-5-yl)butan-2-ol is a chemical compound with the molecular formula C13H19NO. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Methylindolin-5-yl)butan-2-ol typically involves the reaction of 1-methylindole with butan-2-ol under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. For example, the Fischer indole synthesis is a common method used to prepare indole derivatives .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: 4-(1-Methylindolin-5-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The indole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3) and specific solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(1-Methylindolin-5-yl)butan-2-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(1-Methylindolin-5-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind with high affinity to multiple receptors, leading to various biological effects. For example, indole derivatives are known to interact with enzymes, receptors, and other proteins, modulating their activity and leading to therapeutic outcomes .
Comparison with Similar Compounds
4-(Hydroxymethyl)-2-methylindole: This compound has a similar indole structure but differs in the substitution pattern.
2,4-Dimethylindole: Another indole derivative with different substituents on the indole ring.
Uniqueness: 4-(1-Methylindolin-5-yl)butan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
4-(1-methyl-2,3-dihydroindol-5-yl)butan-2-ol |
InChI |
InChI=1S/C13H19NO/c1-10(15)3-4-11-5-6-13-12(9-11)7-8-14(13)2/h5-6,9-10,15H,3-4,7-8H2,1-2H3 |
InChI Key |
WWHAMWRTIGRLBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC2=C(C=C1)N(CC2)C)O |
Origin of Product |
United States |
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